molecular formula C9H7ClN2 B1584192 4-Chloro-6-methylquinazoline CAS No. 58421-79-7

4-Chloro-6-methylquinazoline

Cat. No.: B1584192
CAS No.: 58421-79-7
M. Wt: 178.62 g/mol
InChI Key: XNILKVADCMYCQT-UHFFFAOYSA-N
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Description

4-Chloro-6-methylquinazoline is an organic compound with the molecular formula C9H7ClN2. It belongs to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methylquinazoline typically involves the reaction of 4-chloroquinazoline with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts such as palladium on carbon can enhance the reaction rate and selectivity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-6-methylquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylquinazoline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-methylquinazoline is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-chloro-6-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNILKVADCMYCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359106
Record name 4-chloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58421-79-7
Record name 4-chloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methylquinazoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Methyl-3H-quinazolin-4-one (1.1 g, 6.9 mmol) is dissolved in toluene (70 mL). To the solution is added triethyl amine (1.82 g, 18 mmol) and P(O)Cl3 (1.06 g, 6.9 mmol). The solution is heated to reflux. After 3 h, the solution is poured into water (100 mL). The solution is diluted with EtOAc (200 mL). The layers are separated. The organic layer is washed with water, saturated NaHCO3 (aq.) and saturated NaCl (aq.). The organic layer is dried over MgSO4, filtered and concentrated. The title compound is obtained as an oil (0.75 g, 4.2 mmol).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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